molecular formula C21H24N2O5S2 B2524305 N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide CAS No. 863446-16-6

N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Cat. No.: B2524305
CAS No.: 863446-16-6
M. Wt: 448.55
InChI Key: ZUWJCNINSQFUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and two distinct N-substituents: a 3,5-dimethylphenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety. The dimethylsulfamoyl group contributes to its electronic profile, while the dihydrothiophene dioxide ring introduces sulfone characteristics, enhancing polarity and metabolic stability. The 3,5-dimethylphenyl group adds steric bulk, likely influencing receptor binding and lipophilicity .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-15-11-16(2)13-19(12-15)23(18-9-10-29(25,26)14-18)21(24)17-5-7-20(8-6-17)30(27,28)22(3)4/h5-13,18H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWJCNINSQFUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 334.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Tyrosine Kinases : The compound exhibits inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial for cell signaling related to growth and survival. By modulating these pathways, it may influence processes such as cell motility and apoptosis .
  • Oxidative Stress Response : Research indicates that the compound can affect mitochondrial function and oxidative stress pathways. It has been shown to phosphorylate proteins involved in the DNA damage response, potentially leading to apoptosis under severe stress conditions .
  • Cell Adhesion and Migration : The compound may regulate cell adhesion through phosphorylation of key proteins involved in cytoskeletal dynamics, impacting processes like lamellipodia formation and cell migration .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Tyrosine Kinase InhibitionInhibits multiple RTKs affecting growth
Oxidative Stress ModulationAlters mitochondrial function
Cell MigrationAffects cytoskeletal dynamics

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of similar compounds, it was found that modifications to the benzamide structure could enhance activity against specific cancer cell lines. The presence of the dimethylsulfamoyl group was noted to improve solubility and bioavailability, leading to increased efficacy in inhibiting tumor growth in vitro .

Case Study 2: Neuroprotective Effects

Another research effort highlighted the neuroprotective potential of compounds with similar structures. The compound was shown to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a possible therapeutic role in neurodegenerative diseases .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future studies include:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate detailed molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance biological activity.

Comparison with Similar Compounds

Benzamide Derivatives with Sulfonamide/Sulfamoyl Groups

  • Target Compound :

    • Key Features : Dimethylsulfamoyl group, dihydrothiophene dioxide, 3,5-dimethylphenyl.
    • Molecular Weight : ~450–500 g/mol (estimated).
    • Synthetic Pathway : Likely involves multi-step nucleophilic substitutions and cyclization, analogous to methods in and .
  • Compound 9f () :

    • Structure : N-(4-(4-(3,5-dichlorophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide.
    • Key Features : Thiophene substituent, diazepane group, dichlorophenyl.
    • Molecular Weight : 503 g/mol.
    • Comparison : The diazepane and thiophene groups enhance solubility and dopamine D3 receptor affinity, whereas the target compound’s dihydrothiophene dioxide and dimethylphenyl may prioritize stability over receptor specificity .
  • Triazole Derivatives (): Structure: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones. Key Features: Phenylsulfonyl groups, triazole-thione tautomerism. Comparison: Unlike the target compound, these triazoles exhibit tautomerism (thione vs. thiol), affecting electronic properties.

Sulfonamide-Containing Heterocycles

  • Imidazolidin-2-ylidene Derivatives (): Structure: 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides. Key Features: Triazine and imidazolidin-2-ylidene groups. Comparison: The target compound’s dihydrothiophene dioxide offers a rigid, planar structure compared to the flexible triazine-imidazolidine system. This rigidity may enhance binding selectivity in biological targets .
  • Oxadiazin-2-amine Derivatives () :

    • Structure : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.
    • Key Features : Trichloromethyl group, oxadiazine ring.
    • Comparison : The trichloromethyl group in oxadiazines increases electrophilicity, contrasting with the electron-donating dimethyl groups in the target compound, which may reduce reactivity and toxicity .

Fluorinated Benzamides ()**:

  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
  • Key Features: Fluorinated chromenone, pyrazolopyrimidine.
  • Comparison: Fluorination in enhances metabolic resistance and binding affinity.

Data Table: Comparative Analysis

Compound Class Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dimethylsulfamoyl, dihydrothiophene ~450–500 High polarity, metabolic stability
Compound 9f () Thiophene, diazepane 503 D3 receptor affinity, moderate solubility
Triazoles () Phenylsulfonyl, triazole-thione ~400–450 Tautomerism, variable electronic properties
Imidazolidin-2-ylidene (3) Triazine, imidazolidine ~500–550 Flexible backbone, potential kinase inhibition
Oxadiazines () Trichloromethyl, oxadiazine ~400–450 Electrophilic, high reactivity
Fluorinated Benzamide (6) Fluorophenyl, chromenone ~550–600 Enhanced metabolic stability, kinase targeting

Research Findings and Implications

  • Synthetic Challenges : The target compound’s dihydrothiophene dioxide ring may require specialized cyclization conditions, similar to dehydrosulfurization methods in .
  • Biological Activity : While highlights diazepane-containing benzamides for CNS targets, the target compound’s dimethyl groups and sulfamoyl moiety may redirect activity toward anti-inflammatory or enzyme inhibition pathways .
  • Stability : The sulfone group in the dihydrothiophene dioxide ring likely enhances oxidative stability compared to thioether-containing analogs in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.